molecular formula C14H10N4S B514877 Bis[4-amino-3-cyanophenyl]sulfide CAS No. 61382-02-3

Bis[4-amino-3-cyanophenyl]sulfide

Cat. No.: B514877
CAS No.: 61382-02-3
M. Wt: 266.32g/mol
InChI Key: HSUYVLRLGOKVNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis[4-amino-3-cyanophenyl]sulfide is a sulfur-containing aromatic compound characterized by two phenyl rings linked by a sulfide bridge. Each phenyl ring is substituted with an electron-donating amino (-NH₂) group at the para position (4-position) and an electron-withdrawing cyano (-CN) group at the meta position (3-position).

Properties

CAS No.

61382-02-3

Molecular Formula

C14H10N4S

Molecular Weight

266.32g/mol

IUPAC Name

2-amino-5-(4-amino-3-cyanophenyl)sulfanylbenzonitrile

InChI

InChI=1S/C14H10N4S/c15-7-9-5-11(1-3-13(9)17)19-12-2-4-14(18)10(6-12)8-16/h1-6H,17-18H2

InChI Key

HSUYVLRLGOKVNJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1SC2=CC(=C(C=C2)N)C#N)C#N)N

Canonical SMILES

C1=CC(=C(C=C1SC2=CC(=C(C=C2)N)C#N)C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bis-Aryl Sulfides

Compound Name Substituents Molecular Weight Melting Point Boiling Point Key Properties/Applications References
This compound -NH₂ (4-position), -CN (3-position) Not provided Not provided Not provided High polarity; potential pharmaceutical/polymer use N/A (inference)
Bis(4-bromophenyl) sulfide -Br (4-position) 344.06 115°C 210°C White crystalline powder; organic synthesis intermediate
Bis(2-chloroethyl) sulfide -Cl (2-position on ethyl chain) 159.08* Not provided Not provided Highly toxic (vesicant); chemical warfare agent
Bis(4-methylbenzyl) sulfide -CH₃ (4-position on benzyl) 242.38 Not provided Not provided Lower polarity; ligand or synthesis component

*Molecular weight calculated based on formula C₄H₈Cl₂S.

Key Observations:

Substituent Effects on Reactivity and Polarity this compound: The amino and cyano groups create a polar, electronically asymmetric environment. This contrasts with Bis(4-bromophenyl) sulfide, where bromine’s electron-withdrawing nature and steric bulk may limit reactivity compared to amino-cyano systems . Bis(2-chloroethyl) sulfide: Chloroethyl groups confer extreme reactivity and toxicity, leading to vesicant properties unsuitable for industrial applications .

Physical Properties Bis(4-bromophenyl) sulfide has a defined melting point (115°C) and boiling point (210°C), typical for brominated aromatics . In contrast, the target compound’s amino and cyano groups likely increase its melting point due to enhanced intermolecular hydrogen bonding. Bis(4-methylbenzyl) sulfide’s lower molecular weight (242.38 vs. 344.06 for the brominated analogue) and non-polar methyl groups suggest reduced solubility in polar solvents compared to the target compound .

Applications and Toxicity Bis(2-chloroethyl) sulfide is exclusively noted for its military use due to severe cytotoxicity and environmental persistence . Bis(4-bromophenyl) sulfide and Bis(4-methylbenzyl) sulfide serve as intermediates in synthesis, with the former’s bromine enabling cross-coupling reactions . The target compound’s amino group could facilitate its use in drug design (e.g., kinase inhibitors) or epoxy resin curing agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.